molecular formula C18H19FN4O3 B4504768 1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide

1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide

Cat. No.: B4504768
M. Wt: 358.4 g/mol
InChI Key: DQECTPDCXCNTOH-UHFFFAOYSA-N
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Description

1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H19FN4O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.14411864 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Clinical Trials

The metabolism of flumatinib, a tyrosine kinase inhibitor structurally related to the chemical , has been studied in chronic myelogenous leukemia patients. This research aimed to identify the main metabolic pathways of flumatinib in humans after oral administration. The study found that flumatinib was primarily metabolized through amide bond cleavage, leading to various metabolites including N-demethylated, hydrolytic, and oxidative products, alongside phase II glucuronidation and acetylation products. This information contributes to understanding the metabolism of structurally similar compounds in clinical settings (Aishen Gong et al., 2010).

Synthesis and Molecular Docking

Research into the synthesis and molecular docking of novel pyridine and fused pyridine derivatives has been conducted to explore their potential bioactivity. One such study prepared a series of new compounds starting from a pyridine-carbonitrile precursor, which were then subjected to in silico molecular docking screenings. The results indicated moderate to good binding energies of the ligands on the target protein, showcasing the potential for these compounds in antimicrobial and antioxidant applications (E. M. Flefel et al., 2018).

Analgesic and Non-opioid Activity

A study on N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones revealed a new class of non-opiate antinociceptive agents. This research identified compounds with significant analgesic activity in animal models, highlighting the therapeutic potential of these molecules in pain management without the drawbacks associated with opioid analgesics (M. Viaud et al., 1995).

Neuroreceptor Imaging

The development and evaluation of radiolabeled antagonists for neuroreceptor imaging in humans have been explored. For instance, studies on [18F]Mefway PET imaging of serotonin 1A receptors offer comparative insights with other radioligands, underscoring the importance of these compounds in understanding and diagnosing neurological disorders (J. Choi et al., 2015).

Properties

IUPAC Name

1-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c19-14-3-1-12(2-4-14)15-5-6-16(24)23(21-15)11-17(25)22-9-7-13(8-10-22)18(20)26/h1-6,13H,7-11H2,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQECTPDCXCNTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide
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1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide
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1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.